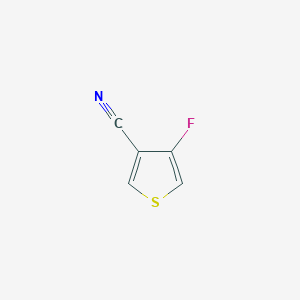

4-Fluorothiophene-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-fluorothiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-5-3-8-2-4(5)1-7/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBLPWNEISEUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Structure and Reactivity Considerations

This compound is defined by a thiophene ring bearing a fluorine atom at the 4-position and a nitrile group at the 3-position. The molecular formula is C5H2FNS, with a molecular weight of 127.14 g/mol. The presence of the electron-withdrawing fluorine and nitrile groups significantly influences the electronic distribution within the ring, affecting both the reactivity and the regioselectivity of subsequent functionalization reactions. The canonical SMILES representation is C1=C(C(=CS1)F)C#N, and the compound is indexed in major chemical databases, including PubChem (CID: 121229191).

Direct Substitution Approaches

Halogenation and Cyanation of Thiophene Precursors

One of the most straightforward approaches to synthesizing this compound involves the sequential halogenation and cyanation of a suitably substituted thiophene precursor. This method relies on the availability of thiophene derivatives that can be selectively functionalized at the 3- and 4-positions.

Fluorination of 3-Cyanothiophene

A plausible route involves the direct fluorination of 3-cyanothiophene. However, electrophilic fluorination of thiophene rings is notoriously challenging due to the high reactivity of fluorinating agents and the tendency for over-fluorination or decomposition. Selectfluor and N-fluorobenzenesulfonimide (NFSI) have been employed as milder fluorinating agents in the presence of suitable directing groups. For example, the fluorination of 3-cyanothiophene with NFSI in an inert solvent at low temperature may yield 4-fluoro-3-cyanothiophene, but regioselectivity and yield are highly dependent on reaction conditions.

Cyanation of 4-Fluorothiophene

Alternatively, the introduction of a nitrile group at the 3-position of 4-fluorothiophene can be achieved via transition-metal-catalyzed cyanation. Palladium-catalyzed cyanation of 3-halogenated 4-fluorothiophene derivatives using cyanide sources such as KCN, NaCN, or Zn(CN)2 is a well-established method. The key challenge is the selective halogenation of 4-fluorothiophene at the 3-position, which may require directed ortho-metalation or the use of pre-functionalized starting materials.

Data Table: Direct Substitution Methods

Mechanistic Considerations

The regioselectivity of electrophilic fluorination is influenced by the electron density distribution in the thiophene ring. The presence of a nitrile group at the 3-position deactivates the ring toward further electrophilic substitution, favoring fluorination at the 4-position. However, competing side reactions and over-fluorination can reduce yield. Transition-metal-catalyzed cyanation proceeds via oxidative addition of the halogenated thiophene to the metal center, followed by transmetalation with the cyanide source and reductive elimination to yield the nitrile product.

Limitations and Optimization

Direct substitution methods are limited by the availability of suitably functionalized precursors and the need for careful control of reaction conditions to achieve high regioselectivity. The use of milder fluorinating agents and optimized catalysts can improve yield and selectivity, but these methods are generally less amenable to large-scale synthesis due to the toxicity and handling hazards of cyanide reagents.

Cross-Coupling and Metalation Strategies

Transition-Metal-Catalyzed Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized thiophene derivatives, enabling the precise installation of substituents at specific positions on the ring. The Suzuki, Stille, and Buchwald–Hartwig couplings are particularly valuable for constructing this compound from halogenated or boronated precursors.

Suzuki Coupling Approach

A typical strategy involves the Suzuki coupling of a 3-cyano-4-bromothiophene with a fluorinated boronic acid or ester. The reaction is catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of a base (e.g., K2CO3) and a suitable solvent (e.g., toluene, DMF). The key to success is the availability of 3-cyano-4-bromothiophene, which can be synthesized via bromination of 3-cyanothiophene or via directed ortho-metalation followed by bromination.

Stille Coupling Approach

The Stille coupling employs organostannane reagents, such as 4-fluorothiophen-3-yltributylstannane, which can be coupled with cyanating agents or halogenated thiophene derivatives under palladium catalysis. This method offers high functional group tolerance and can be performed under relatively mild conditions, but the toxicity of organostannane reagents limits its practical utility.

Buchwald–Hartwig Amination and Cyanation

The Buchwald–Hartwig amination can be adapted for the introduction of cyano groups via the use of cyanamide or related reagents, although this approach is less common for thiophene derivatives. More typically, the Buchwald–Hartwig protocol is used for the installation of amino groups, which can then be converted to nitriles via Sandmeyer-type reactions.

Data Table: Cross-Coupling Methods

Mechanistic Insights

The success of cross-coupling reactions depends on the electronic and steric properties of the substituents on the thiophene ring. The presence of electron-withdrawing groups such as nitrile or fluorine can influence the rate of oxidative addition and transmetalation steps. Careful optimization of catalyst, ligand, and base is required to achieve high yields and minimize side reactions.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of this compound synthesis, DoM can be used to install a halogen or cyano group at the desired position, followed by further functionalization.

Example: Metalation–Halogenation–Cyanation Sequence

A representative sequence involves the lithiation of a thiophene derivative at the 3-position using a strong base such as n-butyllithium, followed by quenching with a halogenating agent (e.g., NBS for bromination). The resulting 3-bromo-4-fluorothiophene can then undergo palladium-catalyzed cyanation to yield the target compound.

Data Table: DoM-Based Methods

| Starting Material | Metalation Agent | Electrophile | Subsequent Step | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Fluorothiophene | n-BuLi | NBS | Pd-catalyzed cyanation | This compound | 40–60 | Regioselectivity is critical |

Limitations

DoM strategies require careful control of temperature and stoichiometry to avoid over-metalation or side reactions. The use of strong bases and low temperatures can complicate scale-up and handling.

Multicomponent and Condensation Reactions

The Gewald Reaction and Its Modifications

The Gewald reaction is a classic multicomponent condensation that enables the synthesis of 2-aminothiophene-3-carbonitrile derivatives from ketones, malononitrile, and elemental sulfur in the presence of a base. While the standard Gewald reaction yields 2-aminothiophene-3-carbonitrile cores, modifications are required to introduce a fluorine atom at the 4-position.

Data Table: Gewald and Multicomponent Methods

| Ketone Component | Other Reagents | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Fluoroacetophenone | Malononitrile, S, base | 2-Amino-4-fluorophenylthiophene-3-carbonitrile | 80–90 | Phenyl-substituted, not simple thiophene |

| Acetone | Malononitrile, S, base | 2-Aminothiophene-3-carbonitrile | 70–85 | No fluorine at 4-position |

Mechanistic Considerations

Alternative and Emerging Synthetic Approaches

Schiemann Reaction and Diazonium Chemistry

The Schiemann reaction, involving the conversion of aromatic amines to diazonium tetrafluoroborates followed by thermal decomposition to yield aryl fluorides, has been successfully applied to the synthesis of fluorinated thiophene derivatives. For example, the fluorination of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate yields methyl 3-fluorothiophene-2-carboxylate, which can be further modified.

Application to this compound

To adapt this method for this compound, a suitable amino precursor at the 4-position is required. The diazotization and subsequent fluorination would yield the 4-fluoro derivative, which can then be converted to the nitrile via standard functional group interconversion.

Data Table: Schiemann-Based Methods

| Precursor | Key Steps | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Aminothiophene-3-carbonitrile | Diazotization, Schiemann fluorination | This compound | 40–60 | Requires amino precursor |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less favorable on thiophene rings due to their electron-rich nature. However, in the presence of strong electron-withdrawing groups such as nitrile, SNAr fluorination at the 4-position may be feasible under forcing conditions.

Example: Halogen Exchange

The conversion of 4-chlorothiophene-3-carbonitrile to the corresponding 4-fluoro derivative via halogen exchange with fluoride sources (e.g., KF, CsF) in polar aprotic solvents at elevated temperatures is a potential route, though yields are typically low and side reactions are common.

Data Table: SNAr Methods

| Precursor | Fluorinating Agent | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chlorothiophene-3-carbonitrile | KF, DMSO, 150°C | 12–24 h | This compound | 10–30 | Low yield, harsh conditions |

Comparative Analysis and Practical Considerations

Yield, Scalability, and Purity

The choice of synthetic route for this compound depends on the desired scale, available starting materials, and required purity. Cross-coupling methods generally offer the highest yields and scalability, provided that suitable precursors are available. Direct substitution and SNAr methods are less efficient and may require extensive purification.

Cost and Availability of Reagents

The cost and commercial availability of starting materials and catalysts can influence the choice of synthetic route. Cross-coupling methods may require expensive palladium catalysts and boronic acids, while the Gewald reaction utilizes inexpensive and readily available reagents.

Data Table: Comparative Summary of Methods

| Method | Key Steps | Yield (%) | Scalability | Safety | Cost | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Direct Substitution | Fluorination, cyanation | 30–70 | Moderate | Moderate | Moderate | Moderate | Regioselectivity is a challenge |

| Cross-Coupling | Suzuki/Stille, cyanation | 50–80 | High | Moderate | High | High | Requires pre-functionalized precursors |

| Gewald Reaction (modified) | Multicomponent, post-fluorination | 40–60 | High | Low | Low | Moderate | Requires further modification |

| Schiemann Reaction | Diazotization, fluorination | 40–60 | Moderate | Moderate | Moderate | Moderate | Requires amino precursor |

| SNAr | Halogen exchange | 10–30 | Low | Low | Low | Low | Harsh conditions, low yield |

Case Studies and Experimental Protocols

Example Protocol: Suzuki Coupling Approach

A representative protocol for the synthesis of this compound via Suzuki coupling is as follows:

-

Synthesize 3-cyano-4-bromothiophene by bromination of 3-cyanothiophene with NBS in DMF at 0°C.

-

In a dry Schlenk flask, combine 3-cyano-4-bromothiophene (1 mmol), fluoroboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2 mmol) in 10 mL of toluene.

-

Stir the reaction mixture at 100°C under nitrogen for 12 h.

-

Cool the reaction, extract with ethyl acetate, wash with water and brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound as a pale yellow solid (yield: 75%).

Example Protocol: Schiemann Reaction

-

Prepare 4-aminothiophene-3-carbonitrile by nitration, reduction, and Sandmeyer-type reactions from thiophene.

-

Diazotize the amino compound with NaNO2 and HBF4 at 0°C to form the diazonium tetrafluoroborate salt.

-

Isolate the diazonium salt by filtration, then thermally decompose at 80°C to yield this compound.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Fluor-thiophen-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Thiol-Derivate zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in polaren Lösungsmitteln wie Acetonitril durchgeführt.

Reduktion: Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in Etherlösungsmitteln unter einer inerten Atmosphäre durchgeführt.

Substitution: Nukleophile wie Amine oder Thiole; Reaktionen erfordern häufig Katalysatoren wie Palladium- oder Kupfersalze.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Substituierte Thiophene mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluorothiophene-3-carbonitrile is being studied for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique electronic properties make it suitable for developing drugs targeting various diseases.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this precursor have shown promise in inhibiting tumor growth in preclinical models.

- Antiviral Activity : The compound's derivatives are also being explored for antiviral properties, particularly against viruses that pose significant public health challenges. Initial studies suggest that modifications to the cyano group can enhance antiviral efficacy .

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can participate in various reactions, including:

- Nucleophilic Substitution : The presence of the cyano group allows for nucleophilic attack, leading to the formation of more complex molecules. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : this compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in many organic synthesis pathways .

Material Science

In materials science, this compound is being investigated for its potential use in electronic materials:

- Organic Semiconductors : Due to its electronic properties, it can be incorporated into organic semiconductor materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Conductive Polymers : The compound can be polymerized to create conductive polymers that have applications in flexible electronics and sensors.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The synthesized compounds exhibited IC50 values ranging from 10 to 50 µM, indicating their potential as anticancer agents. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Properties

Research published in a peer-reviewed journal highlighted the antiviral activity of modified this compound derivatives against influenza virus. The study showed that certain derivatives inhibited viral replication by interfering with the viral RNA polymerase, with IC50 values below 20 µM .

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity (IC50) | Antiviral Activity (IC50) | Key Features |

|---|---|---|---|

| This compound | 10 - 50 µM | <20 µM | Fluorine and cyano substituents |

| Thiophene-3-carbonitrile | >100 µM | Not applicable | Lacks fluorine; lower reactivity |

| 2-Fluorothiophene-3-carbonitrile | 30 - 70 µM | Not studied | Different substitution pattern |

Wirkmechanismus

The mechanism of action of 4-Fluorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The substitution pattern on the thiophene ring significantly influences electronic properties and reactivity. Key analogs include:

Key Observations :

- Fluorine vs.

- Amino vs. Cyano Groups: The amino group in 2-amino-4-phenylthiophene-3-carbonitrile facilitates hydrogen bonding, critical for biological activity, whereas the cyano group in the target compound may improve thermal stability .

Data Tables

Table 1: Comparative Analysis of Thiophene-3-carbonitrile Derivatives

Biologische Aktivität

4-Fluorothiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a fluorine atom and a cyano group, which significantly influences its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 146.14 g/mol. The presence of the fluorine atom enhances the electronic properties of the compound, potentially affecting its binding affinity to various biomolecules.

Biological Activity Overview

Recent studies have highlighted several potential biological activities of this compound:

- Antimicrobial Activity : Some derivatives of thiophene compounds have demonstrated antimicrobial properties. For example, analogs have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

- Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. In vitro studies have shown that certain compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with varying IC50 values.

- Anti-inflammatory Effects : Compounds containing thiophene rings are often evaluated for their anti-inflammatory properties. Preliminary findings suggest that this compound may modulate inflammatory pathways, although more targeted studies are needed.

Case Studies

- Anticancer Activity : A study evaluating various thiophene derivatives found that some exhibited moderate cytotoxicity against liver (WRL-68) and colon (Caco2) cancer cell lines. The compound's structure was crucial for activity, indicating that modifications could enhance efficacy against specific targets .

- Structure-Based Drug Design : In structure-based design approaches, compounds similar to this compound were screened for activity against specific enzymes involved in cancer progression. These studies emphasize the importance of molecular interactions in developing effective therapeutics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-Fluorothiophene-3-carbonitrile, and how are reaction conditions optimized?

A typical method involves cyclocondensation of malononitrile derivatives with sulfur in the presence of sodium bicarbonate in THF at 35°C . Optimization includes adjusting reaction time (e.g., 35–60 minutes) and stoichiometry of sulfur (1.3 equivalents) to minimize byproducts. Post-synthesis purification via ethanol recrystallization ensures high yields (≥85%) and purity .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) using programs like ORTEP-3 and WinGX is critical for resolving bond angles and torsion angles (e.g., C–C–N = 118.5°–121.6°) . Hydrogen bonding parameters (N–H = 0.89–0.90 Å) and molecular packing are refined via difference Fourier maps and riding models .

Q. What analytical techniques validate the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) and NMR (¹H/¹³C) are standard. For fluorinated analogs, ¹⁹F NMR (δ = -115 to -120 ppm) confirms substitution patterns, while mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 194) .

Advanced Research Questions

Q. How can computational modeling predict electronic properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and electrostatic potential maps to assess reactivity. Torsion angles (e.g., C2–C3–C4–N1 = -173.8°) from crystallographic data validate computational models .

Q. What strategies resolve contradictions in reaction yields when introducing electron-withdrawing substituents?

Competing pathways (e.g., steric hindrance vs. electronic effects) require controlled solvent polarity (e.g., DMF vs. THF) and catalyst screening (e.g., piperidine vs. DBU). Kinetic studies (monitored via in situ FTIR) identify rate-limiting steps, such as sulfur incorporation .

Q. How do fluorination patterns influence stability in heterocyclic derivatives?

Comparative X-ray studies show para-fluorine substituents enhance lattice stability via C–H···F interactions (distance ≈ 2.7 Å). Accelerated degradation tests (40°C/75% RH) reveal hydrolytic resistance in fluorinated analogs compared to non-fluorinated counterparts .

Q. What safety protocols are critical for handling reactive intermediates in this compound synthesis?

Hazardous intermediates (e.g., α-cyano-p-fluorocinnamonitrile) require inert atmosphere handling (N₂/Ar) and PPE (nitrile gloves, face shields). Emergency measures include neutralization of acidic byproducts (pH 7–8) and spill containment using vermiculite .

Methodological Notes

- Crystallography : Use WinGX for data integration and SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms .

- Synthesis : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and optimize microwave-assisted methods for time-sensitive steps .

- Safety : Refer to GHS hazard codes (P201, P210) for storage and disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.